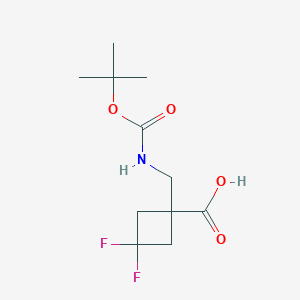

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

Description

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is a fluorinated cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₆F₂N₂O₄ (molecular weight: 278.25 g/mol). The Boc group enhances stability during synthetic processes, while the 3,3-difluorocyclobutane ring contributes to unique steric and electronic properties. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in peptide mimetics and protease inhibitors .

Properties

IUPAC Name |

3,3-difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNGYRXKVKIZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis often begins with the preparation of the 3,3-difluorocyclobutane carboxylic acid core. A practical and widely cited approach involves a three-step process:

- The difluorination step is critical for introducing the fluorine atoms selectively at the 3,3-positions.

- The carboxylation typically proceeds via metalation of the cyclobutane ring, followed by CO₂ quenching.

Introduction of the Aminomethyl Group

After obtaining the 3,3-difluorocyclobutane carboxylic acid, the aminomethyl group is introduced, usually via a nucleophilic substitution reaction:

| Step | Reaction Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 4 | Halomethylation of cyclobutane (e.g., bromomethylation) | NBS or similar, radical initiator | |

| 5 | Substitution with ammonia or amine | Ammonia or primary amine, solvent |

- The halomethylation introduces a good leaving group for subsequent amination.

- Careful control of temperature and stoichiometry is required to avoid overreaction or side products.

Boc Protection of the Amino Group

The final step involves protecting the aminomethyl group with a tert-butyloxycarbonyl (Boc) group:

| Step | Reaction Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 6 | Boc protection of the aminomethyl group | Di-tert-butyl dicarbonate, base |

- The Boc group is introduced under mild basic conditions, typically using triethylamine or sodium bicarbonate.

- The reaction is generally conducted at room temperature to prevent decomposition.

Purification and Analysis

The crude product is purified using chromatographic methods such as flash column chromatography or preparative HPLC. The final compound is characterized by NMR, mass spectrometry, and HPLC to confirm purity and structure.

- Summary Table: Typical Synthetic Route

| Step | Key Transformation | Typical Yield (%) | Critical Parameters |

|---|---|---|---|

| 1 | Difluorination of cyclobutene | 60–80 | Selectfluor, base, temperature |

| 2 | Carboxylation | 70–85 | CO₂ source, organometallic reagent |

| 3 | Acidification | Quantitative | Acid strength, temperature |

| 4 | Halomethylation | 50–70 | NBS, radical initiator, solvent |

| 5 | Amination | 60–75 | Ammonia/amine, temperature |

| 6 | Boc protection | 80–95 | Di-tert-butyl dicarbonate, base |

- The overall yield for the full sequence varies but can be optimized by careful control of reaction conditions, especially during the difluorination and amination steps.

- The presence of the Boc group is essential for protecting the amine during subsequent synthetic manipulations and for facilitating purification.

- The cyclobutane ring is sensitive to harsh conditions; thus, inert atmosphere and temperature control are recommended throughout the synthesis.

- Analytical data (NMR, MS, HPLC) confirm the structure and purity of the final product, which is crucial for applications in medicinal chemistry.

Chemical Reactions Analysis

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to modulate receptor activity. Its difluoromethyl group enhances metabolic stability and bioavailability of drug candidates.

- Prodrug Formation : It can be utilized to create prodrugs that release active pharmaceutical ingredients in a controlled manner, improving therapeutic efficacy and reducing side effects.

-

Organic Synthesis

- Synthetic Intermediates : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it a versatile component in multi-step synthetic pathways.

- Protecting Group : The Boc (tert-butoxycarbonyl) group acts as a protecting group for amines during synthesis, facilitating selective reactions without interference from amine functionalities.

-

Fluorinated Compounds Research

- Fluorine Chemistry : The presence of fluorine atoms in the structure makes it a subject of interest in fluorinated compounds research, which explores the unique properties imparted by fluorination, such as increased lipophilicity and altered pharmacokinetics.

Drug Design Case Study

A study investigated the use of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid in synthesizing new compounds targeting GABA receptors. The incorporation of the difluoromethyl group was shown to significantly enhance receptor binding affinity compared to non-fluorinated analogs, demonstrating its potential in developing new treatments for anxiety disorders.

Synthetic Methodology Case Study

Research focused on optimizing synthetic routes involving this compound highlighted its role as a key intermediate in synthesizing complex cyclic peptides. The Boc protection strategy allowed for selective coupling reactions that would otherwise be complicated by free amines.

The following table summarizes the biological activities observed for this compound compared to other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibitor; potential prodrug | Forms stable linkages with enzymes |

| Non-fluorinated analog | Lower receptor affinity | Lacks enhanced metabolic stability |

| Other fluorinated compounds | Varied enzyme interactions | Dependent on specific fluorine positioning |

Mechanism of Action

The mechanism by which 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid exerts its effects is largely dependent on its interactions with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with analogous compounds:

Physicochemical Properties

- Fluorination Impact: The 3,3-difluoro substitution in the cyclobutane ring increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1-aminocyclobutanecarboxylic acid). The geminal difluoro configuration also reduces ring strain relative to cyclopropane derivatives .

- Boc vs. Fmoc Protection : The Boc group (tert-butoxycarbonyl) is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive. Boc is preferred for solution-phase synthesis, while Fmoc is standard in solid-phase peptide chemistry .

- Ester vs. Carboxylic Acid : Esterified derivatives (e.g., isopropyl ester) exhibit higher lipophilicity, enhancing membrane permeability but requiring hydrolysis for activation .

Research Findings and Data Tables

Comparative Pharmacokinetic Data

| Compound | LogP | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |

|---|---|---|---|

| Target Compound | 1.8 | 0.5 | >24 |

| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | -0.3 | 12.4 | 2.5 |

| Fmoc-3,3-difluorocyclobutane-1-carboxylic acid | 3.2 | 0.1 | 6.0 |

LogP values indicate relative lipophilicity; higher values correlate with increased membrane permeability.

Biological Activity

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid (CAS: 1363382-41-5) is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is CHFNO, with a molar mass of 265.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) group which is often utilized in organic synthesis to protect amines during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molar Mass | 265.25 g/mol |

| CAS Number | 1363382-41-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the difluorocyclobutane moiety may influence the compound's binding affinity and selectivity towards specific enzymes or receptors involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways associated with various diseases.

Case Studies

- Antimicrobial Activity : A study conducted on related compounds showed promising results against bacterial strains, suggesting that this compound may possess similar properties.

- Anticancer Potential : Preliminary investigations into the structure-activity relationship (SAR) of difluorinated compounds have indicated potential anticancer activities, warranting further exploration of this compound.

Research Findings

While detailed studies specifically on this compound are scarce, the following findings have been noted in related research:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibits activity against Gram-positive bacteria. |

| Anticancer Activity | Potential inhibition of cancer cell proliferation observed in vitro. |

Q & A

Q. What are the recommended synthetic routes for 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid?

The synthesis typically involves:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the aminomethyl moiety via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .

- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or carbonyl groups with fluorine atoms, as seen in analogous cyclobutane derivatives .

- Cyclobutane ring formation : Strategies such as [2+2] cycloaddition or ring-closing metathesis may be employed, followed by hydrolysis to yield the carboxylic acid .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (~1.4 ppm, 9H), cyclobutane ring protons (2.0–3.0 ppm), and carboxylic acid proton (~12.6 ppm). Fluorine substitution eliminates coupling for ³JHF in ¹³C NMR, with CF₂ carbons appearing as doublets .

- ¹⁹F NMR : Distinct signals for geminal difluoro groups (e.g., −88 to −91 ppm, split due to coupling with adjacent protons) .

- HRMS : Accurate mass analysis (e.g., [M+Na]+ or [M-H]⁻) confirms molecular formula .

Q. What stability considerations are critical for handling this compound?

Q. What safety protocols apply to fluorinated cyclobutane derivatives?

- Toxicity : Fluorinated compounds may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for fluorinated waste .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis?

- Reagent selection : DAST or XtalFluor-E may improve yields over Deoxo-Fluor due to better selectivity for secondary alcohols .

- Temperature control : Low-temperature (−78°C) reactions minimize side reactions like elimination .

- Monitoring : Use ¹⁹F NMR to track fluorination progress and identify intermediates .

Q. How do fluorine substituents influence the compound’s reactivity?

- Electron-withdrawing effects : Fluorines increase the electrophilicity of the cyclobutane ring, enhancing susceptibility to nucleophilic attack (e.g., in peptide coupling) .

- Conformational rigidity : The CF₂ group restricts ring puckering, favoring a planar cyclobutane conformation, as shown in DFT studies .

Q. How are diastereomeric byproducts resolved during synthesis?

- Chiral chromatography : Use of Chiralpak columns with ethanol/hexane eluents separates enantiomers .

- Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) can be selectively crystallized from ethanol/water mixtures .

Q. What challenges arise in scaling up synthesis to gram quantities?

- Exothermic reactions : Fluorination steps require careful temperature control to avoid runaway reactions .

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation .

- Yield optimization : Catalytic methods (e.g., Pd-mediated coupling) may replace stoichiometric reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.